molecular formula C12H15N B12442320 3-Mesitylpropanenitrile CAS No. 27645-05-2

3-Mesitylpropanenitrile

Cat. No.: B12442320
CAS No.: 27645-05-2
M. Wt: 173.25 g/mol
InChI Key: DLSLPHKCRAOIEC-UHFFFAOYSA-N
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Description

3-Mesitylpropanenitrile is an organic compound with the molecular formula C12H15N. It features a mesityl group (a derivative of mesitylene) attached to a propanenitrile moiety. This compound is characterized by its aromatic ring and nitrile functional group, making it a versatile molecule in organic synthesis and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Mesitylpropanenitrile can be synthesized through various methods. One common approach involves the Friedel-Crafts alkylation of mesitylene with a suitable nitrile precursor. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the alkylation process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Friedel-Crafts reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Mesitylpropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Mesitylpropanenitrile has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Mesitylpropanenitrile depends on its specific application. In chemical reactions, the nitrile group can act as an electrophile or nucleophile, participating in various transformations. The aromatic ring can undergo electrophilic substitution reactions, influenced by the electron-donating or electron-withdrawing nature of substituents .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness of 3-Mesitylpropanenitrile: this compound is unique due to the presence of the mesityl group, which provides steric hindrance and electronic effects that influence its reactivity and stability. This makes it a valuable compound in organic synthesis and industrial applications .

Properties

CAS No.

27645-05-2

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

3-(2,4,6-trimethylphenyl)propanenitrile

InChI

InChI=1S/C12H15N/c1-9-7-10(2)12(5-4-6-13)11(3)8-9/h7-8H,4-5H2,1-3H3

InChI Key

DLSLPHKCRAOIEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CCC#N)C

Origin of Product

United States

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